molecular formula C26H44Cl2FeP2Pd B8065445 Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Cat. No.: B8065445
M. Wt: 651.7 g/mol
InChI Key: JQZFOBWXNREQLO-UHFFFAOYSA-L
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Description

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a coordination complex featuring a palladium(II) center bonded to two chloride ions and a 1,1-bis(di-tert-butylphosphino)ferrocene ligand. This compound is widely used as a catalyst in various organic reactions due to its ability to facilitate cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Synthesis from Palladium(II) Chloride: The compound can be synthesized by reacting palladium(II) chloride with 1,1-bis(di-tert-butylphosphino)ferrocene in a suitable solvent, such as dichloromethane, under an inert atmosphere.

  • Industrial Production Methods: On an industrial scale, the synthesis involves similar steps but is optimized for large-scale production, ensuring high purity and yield. The reaction conditions are carefully controlled to avoid side reactions and ensure the formation of the desired product.

Types of Reactions:

  • Oxidation: The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

  • Reduction: It can also catalyze reduction reactions, such as the hydrogenation of alkenes.

  • Substitution: The compound is particularly known for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds.

Common Reagents and Conditions:

  • Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or molecular oxygen, with reaction conditions typically involving mild temperatures and pressures.

  • Reduction: Hydrogen gas is often used as the reducing agent, with the reaction carried out under pressure in the presence of a suitable solvent.

  • Substitution: The Suzuki-Miyaura coupling typically involves the use of boronic acids or boronic esters, with the reaction being performed in the presence of a base such as sodium carbonate.

Major Products Formed:

  • Oxidation: Aldehydes or ketones from alcohols.

  • Reduction: Saturated hydrocarbons from alkenes.

  • Substitution: Biaryls or substituted biaryls from the cross-coupling of aryl halides and boronic acids.

Scientific Research Applications

Chemistry: The compound is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is crucial for the formation of biaryl compounds. Biology: It has applications in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Medicine: The compound is used in the development of new drugs, as it can facilitate the formation of complex molecular structures required for therapeutic agents. Industry: It is employed in the chemical industry for the production of fine chemicals and materials, including polymers and electronic materials.

Mechanism of Action

The compound exerts its effects through its ability to coordinate to substrates and facilitate the transfer of groups between molecules. The palladium center acts as a mediator, forming transient complexes with reactants and intermediates, which allows for the efficient formation of products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states.

Comparison with Similar Compounds

  • Palladium(II) acetate (Pd(OAc)_2): Another widely used palladium catalyst, but it lacks the bulky phosphine ligands, which can affect its reactivity and selectivity.

  • Palladium(II) trifluoroacetate (Pd(Otfa)_2): Similar to Pd(OAc)_2 but with different ligands, leading to variations in reactivity.

  • Palladium(II) bis(triphenylphosphine) chloride (PdCl_2(PPh_3)_2): A well-known catalyst, but with different ligand architecture compared to the bulky phosphine ligands in the compound .

Uniqueness: The presence of the bulky di-tert-butylphosphino groups in the ligand structure of Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) provides enhanced stability and selectivity in cross-coupling reactions, making it a valuable catalyst in organic synthesis.

Properties

InChI

InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q;;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZFOBWXNREQLO-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44Cl2FeP2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Reactant of Route 2
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Reactant of Route 3
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Reactant of Route 4
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Reactant of Route 5
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Reactant of Route 6
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

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